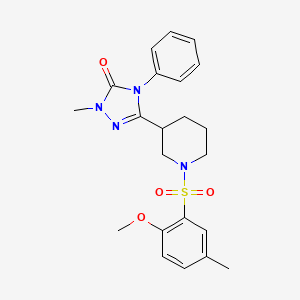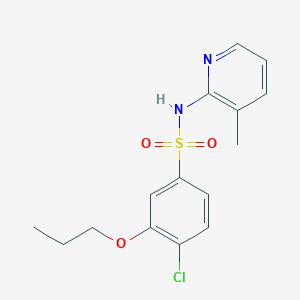
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide” is a complex organic compound. It contains a benzamide moiety , which is a common feature in many biologically active compounds.
Molecular Structure Analysis
The compound contains a pyridine ring, a benzene ring, and a sulfonamide group. The pyridine ring is a basic aromatic ring with a nitrogen atom. The benzene ring is a six-membered ring consisting of carbon atoms with alternating single and double bonds. The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the functional groups on the rings. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been studied for their DNA binding, cleavage capabilities, and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA and demonstrated anticancer activity by promoting cell death mainly through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases, which are enzymes crucial for maintaining pH balance in tissues and organs, is another significant application. Sulfonamide-based compounds have been synthesized to explore their inhibitory effects on human carbonic anhydrases, showing effectiveness in inhibiting tumor-associated isoenzymes and offering a pathway for anticancer drug development (Żołnowska et al., 2018).
Antimicrobial Activity
Novel sulfonamide derivatives have also been synthesized and evaluated for their antibacterial activity. Certain compounds have shown promising activity against anaerobic Gram-positive bacteria strains, highlighting the potential for developing new antibacterial agents (Sławiński et al., 2013).
Enzyme Inhibitory and Selective Cytotoxic Agents
In the realm of HIV treatment, sulfonamide derivatives have been explored for their inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication process. Some derivatives have shown significant inhibitory activity and selectivity towards hypoxic cancer cells, offering insights into developing therapies for HIV and cancer (Brzozowski et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESTNLVTNXMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

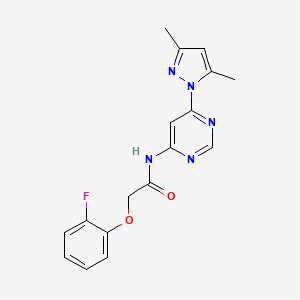
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
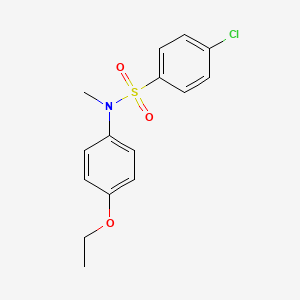
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)

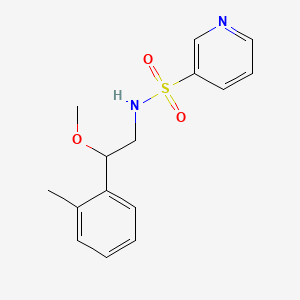
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)
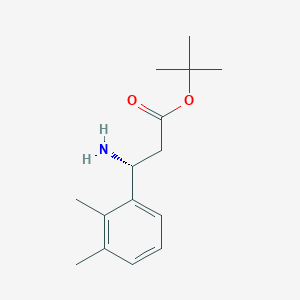
![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
